![molecular formula C30H33Cl2N3O2 B10790456 N-cyclohexyl-4-[(2,4-dichlorophenyl)(4-phenoxyphenyl)methyl]piperazine-1-carboxamide](/img/structure/B10790456.png)
N-cyclohexyl-4-[(2,4-dichlorophenyl)(4-phenoxyphenyl)methyl]piperazine-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-cyclohexyl-4-[(2,4-dichlorophenyl)(4-phenoxyphenyl)methyl]piperazine-1-carboxamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a piperazine ring, a cyclohexyl group, and dichlorophenyl and phenoxyphenyl substituents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclohexyl-4-[(2,4-dichlorophenyl)(4-phenoxyphenyl)methyl]piperazine-1-carboxamide typically involves multiple steps. One common method includes the reaction of piperazine with 2,4-dichlorobenzyl chloride to form an intermediate, which is then reacted with 4-phenoxybenzyl chloride under controlled conditions to yield the final product. The reaction conditions often involve the use of solvents such as dichloromethane or toluene and catalysts like triethylamine .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced techniques such as continuous flow reactors and automated synthesis systems .
Chemical Reactions Analysis
Types of Reactions
N-cyclohexyl-4-[(2,4-dichlorophenyl)(4-phenoxyphenyl)methyl]piperazine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous solution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
N-cyclohexyl-4-[(2,4-dichlorophenyl)(4-phenoxyphenyl)methyl]piperazine-1-carboxamide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: Investigated for its potential as a ligand for various biological receptors.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry: Utilized in the development of new materials and as a precursor for other chemical compounds.
Mechanism of Action
The mechanism of action of N-cyclohexyl-4-[(2,4-dichlorophenyl)(4-phenoxyphenyl)methyl]piperazine-1-carboxamide involves its interaction with specific molecular targets. It is known to bind to certain receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- N-cyclohexyl-4-[(2,3-dichlorophenyl)piperazine-1-yl]ethyl cyclohexyl dimethylurea hydrochloride .
- N-cyclohexyl-4-[(2,4-dichlorophenyl)piperazine-1-yl]ethyl cyclohexyl dimethylurea hydrochloride .
Uniqueness
N-cyclohexyl-4-[(2,4-dichlorophenyl)(4-phenoxyphenyl)methyl]piperazine-1-carboxamide is unique due to its specific combination of substituents, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry .
Properties
Molecular Formula |
C30H33Cl2N3O2 |
|---|---|
Molecular Weight |
538.5 g/mol |
IUPAC Name |
N-cyclohexyl-4-[(2,4-dichlorophenyl)-(4-phenoxyphenyl)methyl]piperazine-1-carboxamide |
InChI |
InChI=1S/C30H33Cl2N3O2/c31-23-13-16-27(28(32)21-23)29(22-11-14-26(15-12-22)37-25-9-5-2-6-10-25)34-17-19-35(20-18-34)30(36)33-24-7-3-1-4-8-24/h2,5-6,9-16,21,24,29H,1,3-4,7-8,17-20H2,(H,33,36) |
InChI Key |
VZQAFGHBPVDJEB-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)NC(=O)N2CCN(CC2)C(C3=CC=C(C=C3)OC4=CC=CC=C4)C5=C(C=C(C=C5)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(1-(3-ethoxy-5-(tetrahydro-2H-pyran-4-yloxy)benzyl)piperidin-4-yl)benzo[d]oxazol-2-amine](/img/structure/B10790374.png)
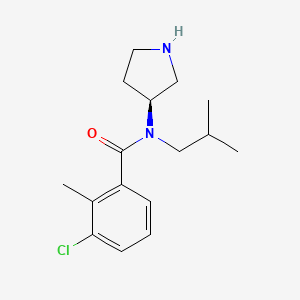
![2-(1-(3,5-diethoxy-4-(1H-pyrrol-1-yl)benzyl)piperidin-4-ylamino)-N,N-dimethylbenzo[d]oxazole-5-sulfonamide](/img/structure/B10790401.png)
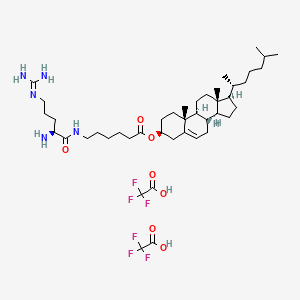
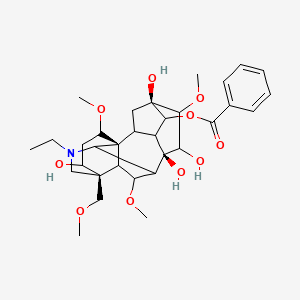
![N-(1-(3-ethoxy-5-(tetrahydro-2H-pyran-4-yloxy)benzyl)piperidin-4-yl)-5-(ethylsulfonyl)benzo[d]oxazol-2-amine](/img/structure/B10790416.png)
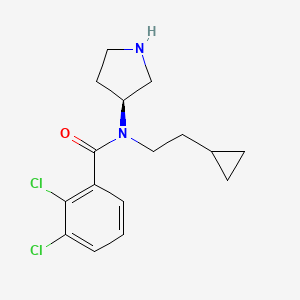
![N-cyclohexyl-4-[(2,4-dichlorophenyl)(4-fluorophenyl)methyl]piperazine-1-carboxamide](/img/structure/B10790431.png)
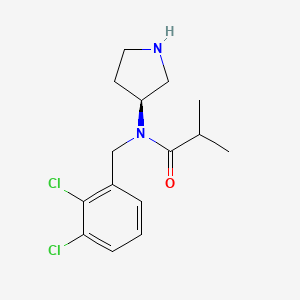
![2-(1-(3-Ethoxy-4-methoxybenzyl)piperidin-4-ylamino)benzo[d]oxazole-5-sulfonamide](/img/structure/B10790441.png)
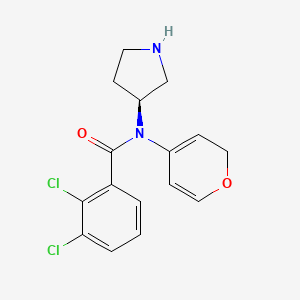
![2-[(4R,5S,7R,25R,29S,30S,31S)-13,14,15,18,19,20,31,35,36-nonahydroxy-2,10,23,28,32-pentaoxo-5-(3,4,5-trihydroxybenzoyl)oxy-3,6,9,24,27,33-hexaoxaheptacyclo[28.7.1.04,25.07,26.011,16.017,22.034,38]octatriaconta-1(37),11,13,15,17,19,21,34(38),35-nonaen-29-yl]acetic acid](/img/structure/B10790452.png)

![N-cyclohexyl-4-{(2,4-dichlorophenyl)[4-(trifluoromethyl)phenyl]methyl}piperazine-1-carboxamide](/img/structure/B10790465.png)
